Sacubitril-d4

描述

准备方法

AHU377-d4 的制备涉及多个合成步骤。该过程以手性缩水甘油基苄基醚为起始原料。 该化合物与联苯基格氏试剂发生加成反应,然后与琥珀酰亚胺或邻苯二甲酰亚胺发生米氏反应 . 除去苄基保护基后获得的中间体被氧化成醛,然后与亚磷酰基负离子试剂反应获得目标中间体 . 最终产物AHU377-d4通过单酰胺键的选择性催化加氢和水解获得 .

化学反应分析

AHU377-d4 会发生各种化学反应,包括:

氧化: 中间体被氧化成醛.

还原: 选择性催化加氢用于获得最终产物.

这些反应中常用的试剂包括联苯基格氏试剂、琥珀酰亚胺或邻苯二甲酰亚胺、亚磷酰基负离子试剂以及加氢催化剂 . 这些反应形成的主要产物是中间体和最终产物AHU377-d4 .

科学研究应用

Background on Sacubitril-d4

Sacubitril is a neprilysin inhibitor that, when combined with valsartan (an angiotensin receptor blocker), forms the drug Entresto, which is used for treating heart failure with reduced ejection fraction (HFrEF). The deuterated version, this compound, serves as an internal standard in various analytical methods due to its similar chemical properties to sacubitril, allowing for more accurate quantification in biological samples.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This compound is extensively used as an internal standard in LC-MS/MS methods for quantifying sacubitril and valsartan in plasma. The following table summarizes key studies that have developed LC-MS/MS methods incorporating this compound:

These studies emphasize the critical role of this compound in enhancing the precision of pharmacokinetic assessments.

Bioequivalence Studies

This compound has been utilized in bioequivalence studies to compare different formulations of sacubitril/valsartan. The use of deuterated compounds allows researchers to account for variability in sample preparation and analysis, thus providing reliable data on the bioavailability of new formulations.

Pharmacokinetics and Pharmacodynamics

Research involving this compound has contributed significantly to understanding the pharmacokinetics of sacubitril. For instance, studies have shown that the presence of this compound can help delineate metabolic pathways and assess how variations in dosing affect drug levels in patients with heart failure.

Case Studies

- PARADIGM-HF Trial : This pivotal trial demonstrated that sacubitril/valsartan significantly reduces cardiovascular death and hospitalization due to heart failure compared to enalapril. Research involving this compound provided insights into patient responses based on metabolic profiles .

- Atrial Fibrillation Prevention : A systematic review indicated that sacubitril/valsartan may reduce the incidence of atrial fibrillation in heart failure patients, with studies utilizing this compound to monitor drug levels accurately across different patient demographics .

作用机制

AHU377-d4作为沙库必利的氘化形式,与沙库必利具有相同的作用机制。 沙库必利是一种前药,通过酯酶的去乙基化被激活为沙库必利拉(LBQ657) . 沙库必利拉抑制酶奈普利,而奈普利负责降解心房和脑钠肽 . 这些肽通过减少血容量来降低血压 . 沙库必利与血管紧张素受体阻滞剂缬沙坦联用,提供了针对肾素-血管紧张素系统和钠尿肽系统双重作用机制 .

相似化合物的比较

生物活性

Sacubitril-d4 is a deuterated form of sacubitril, a neprilysin inhibitor used in combination with valsartan for treating heart failure with reduced ejection fraction (HFrEF). This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and clinical implications.

Sacubitril functions by inhibiting neprilysin, an enzyme responsible for degrading natriuretic peptides. This inhibition leads to increased levels of these peptides, promoting natriuresis (the excretion of sodium in urine), vasodilation, and reduced cardiac stress. The combination of sacubitril with valsartan, an angiotensin II receptor blocker (ARB), enhances the therapeutic effects by simultaneously blocking the renin-angiotensin-aldosterone system (RAAS) and increasing natriuretic peptide levels .

Pharmacological Effects

The pharmacological effects of this compound are similar to those of its non-deuterated counterpart. Key findings from clinical studies include:

- Reduction in Cardiovascular Mortality : In the PARADIGM-HF trial, sacubitril/valsartan demonstrated a 20% reduction in cardiovascular mortality compared to enalapril .

- Improvement in Heart Failure Symptoms : Patients treated with sacubitril/valsartan showed significant improvements in New York Heart Association (NYHA) functional class and quality of life measures .

- Reduction in Hospitalization Rates : The use of sacubitril/valsartan has been associated with fewer hospitalizations for heart failure exacerbations .

Clinical Studies

1. PARADIGM-HF Trial

This pivotal study involved 8,399 patients with HFrEF and compared sacubitril/valsartan to enalapril. The results indicated a significant reduction in the composite endpoint of cardiovascular death or first hospitalization for heart failure (21.8% vs. 26.5%, hazard ratio 0.80) over a median follow-up of 27 months .

| Endpoint | Sacubitril/Valsartan | Enalapril | Hazard Ratio (95% CI) |

|---|---|---|---|

| Cardiovascular Death or HF Hospitalization | 21.8% | 26.5% | 0.80 (0.73-0.87) |

2. PARAMOUNT Study

This phase II trial evaluated the efficacy and safety of sacubitril/valsartan versus valsartan alone over 36 weeks. Results showed significant decreases in N-terminal pro-brain natriuretic peptide (NT-proBNP) levels and improvements in left atrial size and remodeling .

Case Studies

A notable case study highlighted the effectiveness of sacubitril/valsartan in a patient with advanced heart failure who had previously been unresponsive to conventional therapies. After initiating treatment, the patient exhibited marked improvements in functional capacity and quality of life, corroborating findings from larger trials .

Safety Profile

The safety profile of this compound aligns with that of sacubitril, showing common adverse effects such as hypotension, hyperkalemia, and renal impairment. Monitoring renal function and serum potassium levels is crucial during therapy initiation and dose adjustments .

属性

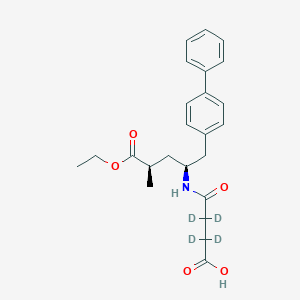

IUPAC Name |

2,2,3,3-tetradeuterio-4-[[(2S,4R)-5-ethoxy-4-methyl-5-oxo-1-(4-phenylphenyl)pentan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29NO5/c1-3-30-24(29)17(2)15-21(25-22(26)13-14-23(27)28)16-18-9-11-20(12-10-18)19-7-5-4-6-8-19/h4-12,17,21H,3,13-16H2,1-2H3,(H,25,26)(H,27,28)/t17-,21+/m1/s1/i13D2,14D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYNXFZCZUAOOQC-JCZLLWNUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)CC(CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C(=O)N[C@H](CC1=CC=C(C=C1)C2=CC=CC=C2)C[C@@H](C)C(=O)OCC)C([2H])([2H])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。